molecular formula C13H15N3OS2 B2596122 (4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 1396801-56-1

(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone

Cat. No. B2596122
CAS RN: 1396801-56-1
M. Wt: 293.4
InChI Key: MLZAUSOLUFGLJO-UHFFFAOYSA-N
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Description

(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the piperidine family and contains a thiophene and thiadiazole moiety, making it a unique and promising candidate for further study.

Scientific Research Applications

Antimicrobial Agents

1,3,4-Thiadiazole derivatives have been extensively studied for their antimicrobial properties. They are known to be potent against a variety of pathogens including bacteria and fungi . The specific compound could be synthesized and evaluated for its efficacy against common pathogens like E. coli, B. mycoides, and C. albicans. Its potential as a broad-spectrum antimicrobial agent makes it a valuable candidate for further pharmacological studies.

Anti-inflammatory and Analgesic Applications

The thiadiazole nucleus is integral to many anti-inflammatory and analgesic drugs. Research into the anti-inflammatory properties of this compound could lead to the development of new medications for treating conditions like arthritis or chronic pain . The molecule’s ability to inhibit inflammatory pathways could be explored through in vitro and in vivo studies.

Antiepileptic Potential

Compounds with a 1,3,4-thiadiazole structure have shown promise as antiepileptic agents. The compound could be investigated for its ability to modulate neurotransmitter release or ion channel activity in the brain, which are common targets for seizure control .

Antiviral Research

Thiadiazole derivatives have been identified as potential antiviral agents. This compound could be tested against various viral infections, examining its ability to interfere with viral replication or protein synthesis .

Antineoplastic (Anti-Cancer) Research

The search for new antineoplastic agents often includes thiadiazole derivatives due to their ability to inhibit cell proliferation. The compound could be assessed for its cytotoxic effects on cancer cell lines and its mechanism of action in inhibiting tumor growth .

Antitubercular Activity

Given the ongoing need for effective antitubercular drugs, the compound’s potential activity against Mycobacterium tuberculosis could be an important area of research. Its efficacy and safety profile could be compared with current first-line treatments for tuberculosis .

Herbicidal Activities

Some thiadiazole derivatives have shown herbicidal activities. The compound could be synthesized and its effects on plant growth and weed control could be evaluated, potentially leading to the development of new agrochemicals .

Chemical Synthesis and Industrial Applications

The compound’s structural complexity and reactivity make it a candidate for chemical synthesis research. Its potential as an intermediate in the synthesis of other complex molecules could be explored, along with its applications in industrial processes .

properties

IUPAC Name

[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-9-14-15-12(19-9)10-2-5-16(6-3-10)13(17)11-4-7-18-8-11/h4,7-8,10H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZAUSOLUFGLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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